2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
Description
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a benzimidazole-derived acetohydrazide characterized by a 4-chlorobenzyl substituent on the benzimidazole core and a 3-phenoxyphenyl arylidene moiety. Its structure integrates a sulfanyl bridge and an (E)-configured imine functional group, which are critical for its molecular interactions and physicochemical properties.
Properties
Molecular Formula |
C29H23ClN4O2S |
|---|---|
Molecular Weight |
527.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H23ClN4O2S/c30-23-15-13-21(14-16-23)19-34-27-12-5-4-11-26(27)32-29(34)37-20-28(35)33-31-18-22-7-6-10-25(17-22)36-24-8-2-1-3-9-24/h1-18H,19-20H2,(H,33,35)/b31-18+ |
InChI Key |
LSOPKGWPGIKGPE-FDAWAROLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol. This intermediate is then reacted with an appropriate aldehyde, such as 3-phenoxybenzaldehyde, under reflux conditions in ethanol to form the desired hydrazide .
Industrial Production Methods:Comparison with Similar Compounds
Substituent Variations and Structural Classification
The target compound shares a benzimidazole-thioacetohydrazide scaffold with several analogs, differing primarily in substituents on the benzimidazole ring and the arylidene moiety. Key analogs include:
Key Observations :
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (common metrics for structural comparison ), the target compound demonstrates moderate similarity to analogs:
Crystallographic Validation
Single-crystal X-ray diffraction (e.g., using SHELX or ORTEP-3 ) confirms the E-configuration of the imine group, critical for maintaining planar geometry and intermolecular interactions .
Hypothetical Bioactivity Profiling
While direct bioactivity data are unavailable, structural analogs provide insights:
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